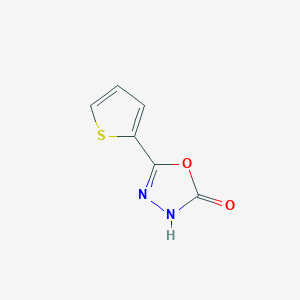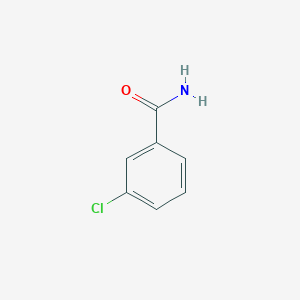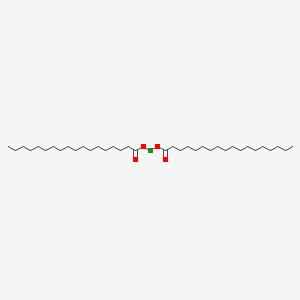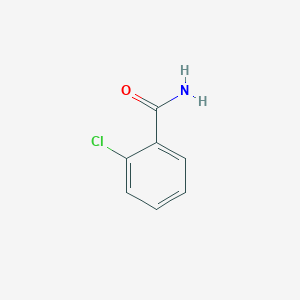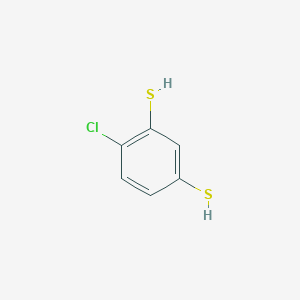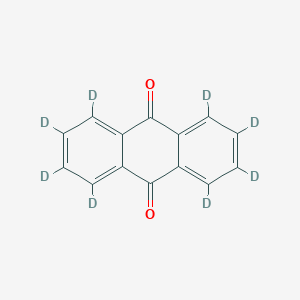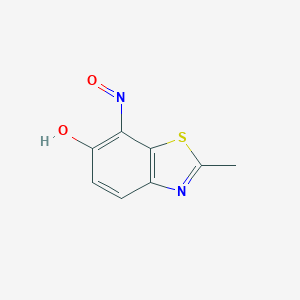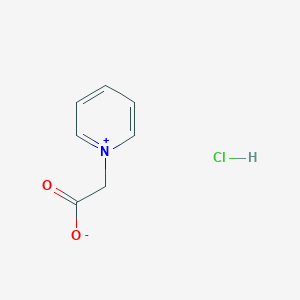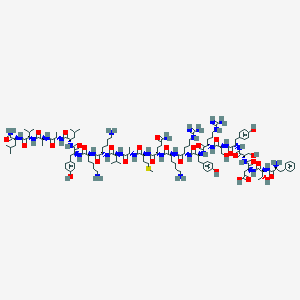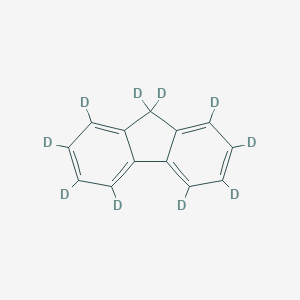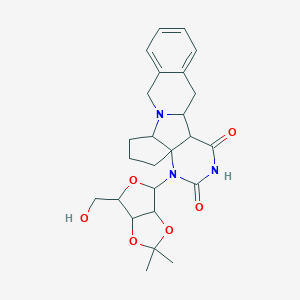
Omrcppi
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Omrcppi is a synthetic peptide that has gained attention in scientific research due to its potential applications in various fields. This peptide is synthesized using a unique method that allows for its purification and isolation, making it a valuable tool for researchers. In
Mécanisme D'action
The mechanism of action of Omrcppi is not fully understood, but it is believed to interact with specific proteins and modulate their activity. Omrcppi has been shown to bind to a variety of proteins, including enzymes, receptors, and transcription factors. By binding to these proteins, Omrcppi can alter their activity and affect downstream signaling pathways. This modulation of protein activity can have a wide range of effects on cellular function and physiology.
Effets Biochimiques Et Physiologiques
Omrcppi has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that Omrcppi can inhibit the activity of certain enzymes, modulate the activity of transcription factors, and alter the expression of specific genes. In vivo studies have shown that Omrcppi can affect various physiological processes, such as inflammation, angiogenesis, and wound healing. These effects make Omrcppi a promising tool for the development of new therapies for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Omrcppi in lab experiments is its high purity and specificity. Omrcppi can be easily synthesized and purified, allowing for precise and reproducible experiments. Additionally, Omrcppi can be easily modified to alter its properties and tailor it for specific applications. However, there are also limitations to using Omrcppi in lab experiments. One limitation is its cost, as the synthesis and purification process can be expensive. Additionally, Omrcppi may not be suitable for all applications, as its effects can be highly specific and dependent on the target protein.
Orientations Futures
There are many potential future directions for the use of Omrcppi in scientific research. One direction is the development of new drugs based on the properties of Omrcppi. By studying the interactions between Omrcppi and specific proteins, researchers can identify potential drug targets and develop new therapies for various diseases. Another direction is the use of Omrcppi in the study of protein-protein interactions. By developing new tools and techniques for studying these interactions, researchers can gain a better understanding of the molecular mechanisms underlying various biological processes. Finally, the development of new diagnostic tools based on Omrcppi could lead to more accurate and efficient diagnosis of various diseases.
Méthodes De Synthèse
Omrcppi is synthesized using solid-phase peptide synthesis (SPPS) method, which involves the sequential addition of amino acids to a growing peptide chain. The SPPS method allows for the production of high purity peptides, as the final product can be easily purified through chromatography techniques. Omrcppi is synthesized using a modified SPPS method, which involves the use of a resin-bound amino acid and a thiol-protecting group. This modification allows for the efficient purification and isolation of the peptide.
Applications De Recherche Scientifique
Omrcppi has a wide range of applications in scientific research. One of the most promising applications is in the field of drug discovery, where it can be used to identify potential drug targets and develop new drugs. Omrcppi can also be used in the study of protein-protein interactions, which are critical for many biological processes. Additionally, Omrcppi can be used to study the structure and function of proteins, as well as to develop new diagnostic tools for various diseases.
Propriétés
Numéro CAS |
131247-49-9 |
|---|---|
Nom du produit |
Omrcppi |
Formule moléculaire |
C25H31N3O6 |
Poids moléculaire |
469.5 g/mol |
Nom IUPAC |
7-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,7,9-triazapentacyclo[10.8.0.02,6.06,11.014,19]icosa-14,16,18-triene-8,10-dione |
InChI |
InChI=1S/C25H31N3O6/c1-24(2)33-19-16(12-29)32-22(20(19)34-24)28-23(31)26-21(30)18-15-10-13-6-3-4-7-14(13)11-27(15)17-8-5-9-25(17,18)28/h3-4,6-7,15-20,22,29H,5,8-12H2,1-2H3,(H,26,30,31) |
Clé InChI |
VQGVPBCPTREJOA-UHFFFAOYSA-N |
SMILES |
CC1(OC2C(OC(C2O1)N3C(=O)NC(=O)C4C35CCCC5N6C4CC7=CC=CC=C7C6)CO)C |
SMILES canonique |
CC1(OC2C(OC(C2O1)N3C(=O)NC(=O)C4C35CCCC5N6C4CC7=CC=CC=C7C6)CO)C |
Synonymes |
5,6,7,7a,9,10,14b,14c-octahydro-4-(2,3-O-(1-methylethylidene)-ribofuranosyl)cyclopenta(4,5)pyrimido(5',4':3,4)pyrrolo(2,1-a)isoquinoline-1,3(2H,4H)-dione OMRCPPI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



